molecular formula C13H11ClN2O2S B1385729 5-Chloro-2-((2-nitrobenzyl)thio)aniline CAS No. 1019455-02-7

5-Chloro-2-((2-nitrobenzyl)thio)aniline

Cat. No. B1385729
CAS RN: 1019455-02-7
M. Wt: 294.76 g/mol
InChI Key: YLPYNBWHBNDHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-((2-nitrobenzyl)thio)aniline is a chemical compound with the CAS Number 1019455-02-7. It is used in various applications, including pharmaceutical testing .

Scientific Research Applications

Environmental Remediation and Degradation Pathways

Studies on nitro aromatic compounds and anilines reveal insights into environmental remediation techniques and degradation pathways. For example, Agrawal and Tratnyek (1996) investigated the reduction of nitro aromatic compounds by zero-valent iron, highlighting the potential for remediation of groundwater contaminants through reduction processes. This study suggests that compounds similar to 5-Chloro-2-((2-nitrobenzyl)thio)aniline could be reduced in similar environmental settings, transforming into less harmful substances (Agrawal & Tratnyek, 1996).

Ozonation and Kinetics

The ozonation of anilines and its kinetics, as studied by Tekle-Röttering et al. (2016), provides critical insights into the degradation of aniline derivatives in water treatment processes. This research indicates how substituents on the aniline ring influence reactivity towards ozone, which could be pertinent to understanding the behavior of 5-Chloro-2-((2-nitrobenzyl)thio)aniline in similar oxidative conditions (Tekle-Röttering et al., 2016).

Catalytic Reduction and Mechanisms

The catalytic hydrogenation of nitrobenzene to aniline over transition metals was explored by Sheng et al. (2016), providing a fundamental understanding of reaction mechanisms at the molecular level. This study's insights into the preferential paths for nitro group activation and reduction could inform research on the catalytic transformations of 5-Chloro-2-((2-nitrobenzyl)thio)aniline (Sheng et al., 2016).

Chemical Synthesis and Applications

Yang et al. (2011) synthesized unsymmetrical chiral PCN pincer Palladium(II) and Nickel(II) complexes with Aryl-Based Aminophosphine–Imidazoline ligands via Aryl C–H Activation. This study indicates the potential for synthesizing complex structures from aniline derivatives, which could be relevant for creating novel compounds from 5-Chloro-2-((2-nitrobenzyl)thio)aniline for applications in catalysis and material science (Yang et al., 2011).

Safety and Hazards

While specific safety and hazard information for 5-Chloro-2-((2-nitrobenzyl)thio)aniline is not available in the searched resources, similar compounds like 5-Chloro-2-nitrobenzyl alcohol have hazard statements listed, including skin and eye irritation, and respiratory irritation .

properties

IUPAC Name

5-chloro-2-[(2-nitrophenyl)methylsulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-10-5-6-13(11(15)7-10)19-8-9-3-1-2-4-12(9)16(17)18/h1-7H,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPYNBWHBNDHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(C=C(C=C2)Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-((2-nitrobenzyl)thio)aniline

Synthesis routes and methods I

Procedure details

Following General Procedure A, the title compound (548 mg, 95%) was prepared from 2-amino-4-chlorobenzenethiol (441 mg, 2.76 mmol), 1-(bromomethyl)-2-nitrobenzene (398 mg, 1.84 mmol) and K2CO3 (1.27 g, 9.21 mmol) in DMF (20 ml).
Quantity
441 mg
Type
reactant
Reaction Step One
Quantity
398 mg
Type
reactant
Reaction Step One
Name
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-((2-nitrobenzyl)thio)aniline
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-((2-nitrobenzyl)thio)aniline
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-((2-nitrobenzyl)thio)aniline
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-((2-nitrobenzyl)thio)aniline
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-((2-nitrobenzyl)thio)aniline
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-((2-nitrobenzyl)thio)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.